molecular formula C20H24N6OS B2354332 N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941991-23-7

N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2354332
M. Wt: 396.51
InChI Key: CHIURTNMHVRBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their excellent properties and diverse applications in various fields .


Synthesis Analysis

The synthesis of 1,2,3-triazoles involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms . Depending on the location of the NH proton, monocyclic 1,2,3-triazoles are further categorized into three subclasses .


Chemical Reactions Analysis

1,2,3-Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Energetic Materials

  • Field : Materials Chemistry .
  • Application : The compound is used in the synthesis of energetic materials .
  • Methods : The compound is synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
  • Results : The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : The compound is used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
  • Methods : The compound is synthesized by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Safety And Hazards

While specific safety and hazard information for “N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is not available, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

1,2,3-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-14-7-9-15(10-8-14)11-26-19-18(24-25-26)20(22-13-21-19)28-12-17(27)23-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIURTNMHVRBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.